molecular formula C11H12N2O4S B2476221 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 913177-73-8

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2476221
CAS No.: 913177-73-8
M. Wt: 268.29
InChI Key: DADDJUCAXRGPHN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylthiazole-2-amine with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing by-products and optimizing the purification process to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The thiazole moiety may bind to enzyme active sites, inhibiting their activity. The dioxane ring can interact with cellular membranes, affecting their permeability and function. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(((4-ethylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxane ring and a thiazole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-5-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-6-5-18-10(13-6)12-4-7-8(14)16-11(2,3)17-9(7)15/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADDJUCAXRGPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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